4-(Perfluorooct-1-yl)styrene
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Overview
Description
. It is characterized by the presence of a perfluorooctyl group attached to a styrene moiety, which imparts distinct hydrophobic and oleophobic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Perfluorooct-1-yl)styrene typically involves the reaction of perfluorooctyl iodide with styrene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction conditions often include elevated temperatures and inert atmosphere to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-(Perfluorooct-1-yl)styrene undergoes various chemical reactions, including:
Polymerization: It can polymerize to form fluorinated polymers with unique properties.
Substitution Reactions: The perfluorooctyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The vinyl group in styrene can undergo addition reactions with various reagents.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or cationic initiators under controlled temperature and pressure.
Substitution: Typically involves nucleophiles like amines or thiols under mild conditions.
Addition: Reagents such as hydrogen halides or halogens in the presence of catalysts.
Major Products:
Fluorinated Polymers: Resulting from polymerization.
Substituted Styrenes: From nucleophilic substitution reactions.
Addition Products: From reactions with hydrogen halides or halogens.
Scientific Research Applications
4-(Perfluorooct-1-yl)styrene has diverse applications in scientific research:
Chemistry: Used in the synthesis of fluorinated polymers and copolymers with unique properties.
Biology: Investigated for its potential use in creating biocompatible materials.
Medicine: Explored for drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced durability and resistance.
Mechanism of Action
The mechanism of action of 4-(Perfluorooct-1-yl)styrene primarily involves its ability to undergo polymerization and form stable fluorinated polymers. The perfluorooctyl group imparts hydrophobic and oleophobic properties, making the resulting polymers highly resistant to solvents and chemicals. The vinyl group in styrene allows for various addition and substitution reactions, enabling the formation of diverse derivatives .
Comparison with Similar Compounds
4-(Perfluorooctyl)benzene: Similar structure but lacks the vinyl group.
Perfluorooctyl acrylate: Contains a perfluorooctyl group but with an acrylate moiety instead of styrene.
Perfluorooctyl methacrylate: Similar to perfluorooctyl acrylate but with a methacrylate group.
Uniqueness: 4-(Perfluorooct-1-yl)styrene is unique due to the combination of the perfluorooctyl group and the styrene moiety, which imparts both hydrophobic properties and the ability to undergo polymerization and various chemical reactions. This makes it highly versatile for applications in different fields.
Biological Activity
4-(Perfluorooct-1-yl)styrene, a fluorinated compound, has garnered interest in various fields due to its unique properties and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is characterized by a perfluorinated octyl group attached to a styrene backbone. Its chemical structure can be represented as follows:
This structure contributes to its hydrophobicity and stability, making it suitable for various applications in materials science and biology.
The biological activity of this compound primarily stems from its interactions with cellular targets. Key mechanisms include:
- Membrane Disruption : The hydrophobic nature of the perfluorinated chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although the exact targets remain under investigation.
Therapeutic Applications
Research indicates several potential therapeutic applications for this compound:
- Antimicrobial Activity : Studies have shown that fluorinated compounds can exhibit antimicrobial properties. The unique structure of this compound may enhance its efficacy against certain bacterial strains.
- Anti-inflammatory Effects : Some fluorinated compounds are known to modulate inflammatory responses. Investigating the anti-inflammatory potential of this compound could lead to novel therapeutic strategies.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth in Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µg/mL.
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
---|---|---|
Escherichia coli | 15 | 10 |
Staphylococcus aureus | 12 | 15 |
This study highlights the potential of this compound as an antimicrobial agent.
Case Study 2: Enzyme Inhibition
In another investigation, researchers explored the inhibitory effects of this compound on cytochrome P450 enzymes, which are crucial for drug metabolism. The compound exhibited competitive inhibition with an IC50 value of 25 µM, suggesting its potential role in drug interactions.
Research Findings
Recent studies have focused on the environmental impact and biological implications of perfluorinated compounds like this compound. Key findings include:
- Toxicity Assessments : Toxicological evaluations reveal that while some fluorinated compounds pose risks to aquatic life, further research is needed to determine the specific effects of this compound.
Endpoint | Result |
---|---|
Acute Toxicity (Fish) | LC50 > 100 µg/L |
Chronic Toxicity (Algae) | EC50 = 50 µg/L |
These findings underscore the importance of understanding both the beneficial and detrimental effects of such compounds.
Properties
IUPAC Name |
1-ethenyl-4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7F17/c1-2-7-3-5-8(6-4-7)9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h2-6H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTAMHSPOTZDDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7F17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679875 |
Source
|
Record name | 1-Ethenyl-4-(heptadecafluorooctyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106209-21-6 |
Source
|
Record name | 1-Ethenyl-4-(heptadecafluorooctyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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